REACTION_SMILES
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[C-:23]#[N:24].[C-:26]#[N:27].[CH3:12][N:13]([CH3:14])[CH:15]=[O:16].[CH3:17][CH2:18][O:19][C:20](=[O:21])[CH3:22].[Cl:1][c:2]1[n:3][cH:4][c:5]([Cl:8])[cH:6][cH:7]1.[Cl:29][Pd:30][Cl:31].[Cl:9][CH2:10][Cl:11].[Zn+2:25].[Zn:28]>>[c:2]1([C:12]#[N:13])[n:3][cH:4][c:5]([Cl:8])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[C-]#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[C-]#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Clc1ccc(Cl)nc1
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Name
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Cl[Pd]Cl
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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Cl[Pd]Cl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Zn+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Zn]
|
Name
|
|
Type
|
product
|
Smiles
|
N#Cc1ccc(Cl)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |